5-Bromo-3,4-dimethylbenzene-1,2-diamine
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Overview
Description
5-Bromo-3,4-dimethylbenzene-1,2-diamine: is an organic compound with the molecular formula C8H11BrN2 and a molecular weight of 215.09 g/mol . It is also known by the synonym 6-Bromo-3,4-diamino-o-xylene . This compound is characterized by the presence of a bromine atom and two methyl groups attached to a benzene ring, along with two amino groups at the 1 and 2 positions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of bromine or a bromine-containing reagent under controlled temperature and pressure .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination reactions using automated systems to ensure precision and safety. The process includes the careful handling of bromine and other reagents to prevent any hazardous reactions .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Bromo-3,4-dimethylbenzene-1,2-diamine can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine compounds .
Scientific Research Applications
Chemistry: 5-Bromo-3,4-dimethylbenzene-1,2-diamine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of brominated aromatic amines on biological systems. It serves as a model compound for understanding the interactions of similar structures with biological molecules .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 5-Bromo-3,4-dimethylbenzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and amino groups play crucial roles in binding to these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions .
Comparison with Similar Compounds
- 5-Bromo-2,4-dimethylbenzene-1,3-diamine
- 5-Bromo-3,4-dimethylphenylene-1,2-diamine
- 6-Bromo-3,4-diamino-o-xylene
Comparison: 5-Bromo-3,4-dimethylbenzene-1,2-diamine is unique due to the specific positioning of its bromine atom and amino groups, which influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
5-bromo-3,4-dimethylbenzene-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c1-4-5(2)8(11)7(10)3-6(4)9/h3H,10-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZQTDJQVSDRAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1C)N)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379134 |
Source
|
Record name | 5-bromo-3,4-dimethylbenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107100-16-3 |
Source
|
Record name | 5-bromo-3,4-dimethylbenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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